methyl 4-{[N-(4-chlorobenzyl)-N-(phenylsulfonyl)glycyl]amino}benzoate
Overview
Description
Methyl 4-{[N-(4-chlorobenzyl)-N-(phenylsulfonyl)glycyl]amino}benzoate is a complex organic compound with the molecular formula C24H23ClN2O5S. This compound is known for its unique chemical structure, which includes a benzyl group, a phenylsulfonyl group, and a glycyl moiety. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[N-(4-chlorobenzyl)-N-(phenylsulfonyl)glycyl]amino}benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of the Glycyl Intermediate: This step involves the reaction of glycine with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide to form N-(4-chlorobenzyl)glycine.
Sulfonylation: The intermediate is then reacted with phenylsulfonyl chloride in the presence of a base like pyridine to introduce the phenylsulfonyl group, forming N-(4-chlorobenzyl)-N-(phenylsulfonyl)glycine.
Esterification: Finally, the compound is esterified with methyl 4-aminobenzoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[N-(4-chlorobenzyl)-N-(phenylsulfonyl)glycyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl chloride moiety, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-{[N-(4-chlorobenzyl)-N-(phenylsulfonyl)glycyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-{[N-(4-chlorobenzyl)-N-(phenylsulfonyl)glycyl]amino}benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The phenylsulfonyl group is particularly important for its binding affinity and specificity. The pathways involved may include inhibition of signal transduction pathways or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-{[N-(4-chlorobenzyl)-N-(methylsulfonyl)glycyl]amino}benzoate
- Methyl 4-{[N-(4-chlorobenzyl)-N-(tosyl)glycyl]amino}benzoate
Uniqueness
Methyl 4-{[N-(4-chlorobenzyl)-N-(phenylsulfonyl)glycyl]amino}benzoate is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it more effective in its applications compared to similar compounds with different sulfonyl groups.
Properties
IUPAC Name |
methyl 4-[[2-[benzenesulfonyl-[(4-chlorophenyl)methyl]amino]acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O5S/c1-31-23(28)18-9-13-20(14-10-18)25-22(27)16-26(15-17-7-11-19(24)12-8-17)32(29,30)21-5-3-2-4-6-21/h2-14H,15-16H2,1H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGLUDYSDKFYCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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